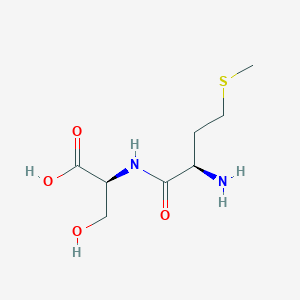
D-Methionyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Methionyl-L-serine: is a dipeptide composed of D-methionine and L-serine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-L-serine typically involves the coupling of D-methionine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the individual amino acids, followed by enzymatic or chemical coupling. This method can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
化学反応の分析
Types of Reactions: D-Methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group in the serine residue can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of activating agents like carbodiimides for esterification or phosphoramidites for phosphorylation.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced forms of the compound, though less common.
Substitution: Esterified or phosphorylated derivatives of this compound.
科学的研究の応用
Chemistry: D-Methionyl-L-serine is used in the study of peptide chemistry and the development of peptide-based drugs. Its unique stereochemistry makes it a valuable model compound for understanding peptide interactions and stability.
Biology: In biological research, this compound can be used to study protein synthesis and degradation pathways. It serves as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine: The compound has potential applications in the development of therapeutic peptides. Its stability and bioavailability make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its synthesis and modification can lead to the development of new materials with unique properties.
作用機序
The mechanism of action of D-Methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in methylation reactions, while the serine residue can be involved in phosphorylation or other post-translational modifications. These interactions can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
類似化合物との比較
L-Methionyl-L-serine: Similar in structure but differs in the stereochemistry of the methionine residue.
D-Methionyl-D-serine: Both residues are in the D-configuration, affecting its biological activity and interactions.
L-Methionyl-D-serine:
Uniqueness: D-Methionyl-L-serine is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its stability. This makes it a valuable compound for studying stereochemical effects in peptides and for developing stereospecific drugs and materials.
特性
CAS番号 |
656811-59-5 |
|---|---|
分子式 |
C8H16N2O4S |
分子量 |
236.29 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
InChIキー |
WEDDFMCSUNNZJR-RITPCOANSA-N |
異性体SMILES |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
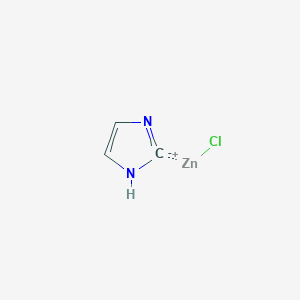
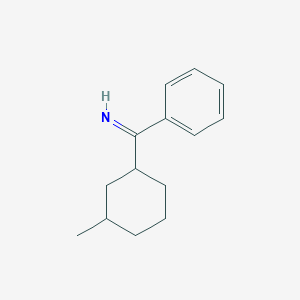
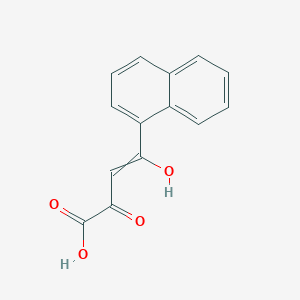
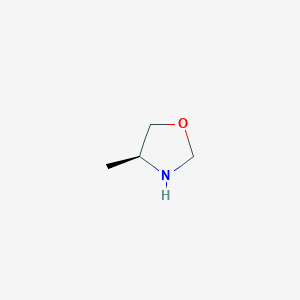
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
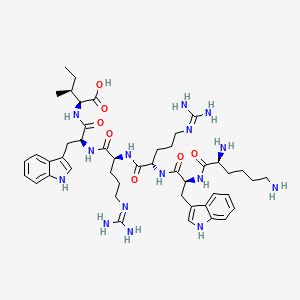
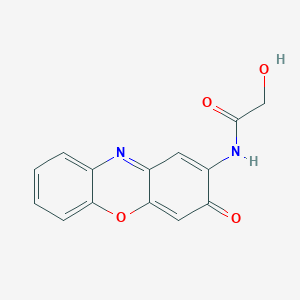
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
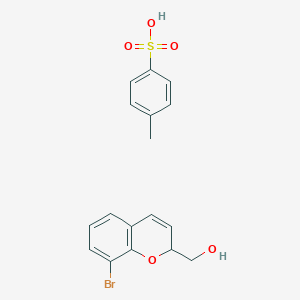
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
